molecular formula C6H10O2 B3047512 3-Cyclopropyloxetan-3-OL CAS No. 1408291-64-4

3-Cyclopropyloxetan-3-OL

Cat. No.: B3047512
CAS No.: 1408291-64-4
M. Wt: 114.14
InChI Key: JIKWOYUXWHYYMZ-UHFFFAOYSA-N
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Description

3-Cyclopropyloxetan-3-OL is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to an oxetane ring. This compound has garnered significant interest in scientific research due to its potential biological activity and its role as a building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyloxetan-3-OL typically involves the cyclization of appropriate precursors. One common method is the intramolecular etherification of a precursor containing both a hydroxyl group and a leaving group. This reaction can be catalyzed by acids or bases under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropyloxetan-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the oxetane ring into other functional groups.

    Substitution: The hydroxyl group in this compound can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxycarboxylic acids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxetane derivatives, while reduction can produce alcohols or other functionalized compounds .

Scientific Research Applications

3-Cyclopropyloxetan-3-OL has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Cyclopropyloxetan-3-OL involves its interaction with specific molecular targets. The compound can undergo ring-opening reactions, which may lead to the formation of reactive intermediates that interact with biological molecules. These interactions can affect various biochemical pathways, contributing to its biological activity .

Comparison with Similar Compounds

  • 3-Cyclopropyloxetan-3-one
  • 3-Cyclopropyl-3-oxetanol
  • Oxetane derivatives

Comparison: 3-Cyclopropyloxetan-3-OL is unique due to its specific combination of a cyclopropyl group and an oxetane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Compared to other oxetane derivatives, this compound may exhibit different reactivity and biological activity, highlighting its uniqueness .

Properties

IUPAC Name

3-cyclopropyloxetan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6(3-8-4-6)5-1-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKWOYUXWHYYMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2(COC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857245
Record name 3-Cyclopropyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408291-64-4
Record name 3-Cyclopropyloxetan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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